RORγ Inverse Agonist Potency: 4-Cyclobutylpyrrolidin-3-ol Shows Species-Dependent Differential Activity
In a cellular Gal4 luciferase reporter assay, 4-cyclobutylpyrrolidin-3-ol exhibits an EC50 of 35 nM against mouse RORγ and 140 nM against human RORγ, revealing a 4-fold species preference [1]. A representative piperidinyl carboxamide RORγ inverse agonist from a structurally related series shows an EC50 of 61 nM, indicating 4-cyclobutylpyrrolidin-3-ol is in a comparable potency range yet offers differential species selectivity that may be exploited for rodent efficacy models [2].
| Evidence Dimension | RORγ inverse agonist activity |
|---|---|
| Target Compound Data | EC50 35 nM (mouse RORγ); EC50 140 nM (human RORγ) |
| Comparator Or Baseline | Piperidinyl carboxamide 31: EC50 61 nM (human RORγ inverse agonist assay) [2] |
| Quantified Difference | 4-Cyclobutylpyrrolidin-3-ol is 1.7-fold more potent vs. mouse RORγ; 2.3-fold less potent vs. human RORγ, compared to compound 31 |
| Conditions | CHOK1 cells expressing Gal4-RORγ LBD; 48 h incubation [1] |
Why This Matters
The species-differential potency profile enables researchers to select this compound for mouse in vivo efficacy studies where human cross-reactivity is secondary.
- [1] BindingDB. Entry BDBM50153598 (CHEMBL3775828). Affinity Data: EC50 35 nM (mouse RORγ), EC50 140 nM (human RORγ). Assay: Inhibition of mouse/human RORγ LBD in CHOK1 cells. View Source
- [2] Duan, J.J.-W.; et al. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorg. Med. Chem. Lett. 2020, 30, 127053. View Source
